2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile
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Overview
Description
2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring attached to a phenylacetonitrile moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that this compound belongs to a group of pyrrolidine-2,5-dione derivatives , which are often associated with various biological activities.
Mode of Action
Studies on similar compounds suggest that they might interact with their targets through inhibition of calcium currents mediated by cav 12 (L-type) channels .
Pharmacokinetics
It’s known that this compound has high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties suggest a favorable pharmacokinetic profile.
Result of Action
Studies on similar compounds suggest that they might have anticonvulsant properties . One of the compounds in this group showed potent anticonvulsant activity and a favorable safety profile in animal seizure models .
Preparation Methods
The synthesis of 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile involves several steps. One common method includes the reaction of 4-bromobenzyl cyanide with 2,5-dioxopyrrolidin-1-yl lithium . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using techniques like recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Comparison with Similar Compounds
2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile can be compared with other similar compounds, such as:
2-(4-{[(2,5-dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile: This compound has a similar structure but includes an additional methylamino group, which may alter its chemical and biological properties.
2,5-dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: This derivative is known for its selective degradation of specific proteins, highlighting its potential in targeted therapies.
Properties
IUPAC Name |
2-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-8-7-9-1-3-10(4-2-9)14-11(15)5-6-12(14)16/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBFWFQGWQKLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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